molecular formula C6H7F2N3O2 B10908810 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10908810
M. Wt: 191.14 g/mol
InChI Key: OAEVSGLXUDMENS-UHFFFAOYSA-N
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Description

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with a molecular formula of C6H8ClF2N3O2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1855907-15-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₆H₈ClF₂N₃O₂, with a molecular weight of 227.6 g/mol. The compound features a pyrazole ring substituted with an amino group and a difluoroethyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Sirtuin Inhibition : Recent studies indicate that derivatives of pyrazole compounds can act as selective inhibitors of Sirtuin proteins (SIRT1), which are involved in various cellular processes including aging and metabolism. Sirtuin inhibition has been linked to anticancer activity, as it affects the acetylation status of key regulatory proteins such as p53 .
  • Antioxidant Properties : The presence of the pyrazole structure may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress .

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that compounds derived from pyrazoles showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism was linked to Sirtuin inhibition, which led to increased apoptosis in cancer cells .
  • Metabolic Regulation : Research has indicated that the compound may influence metabolic pathways by modulating the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator in glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as diabetes .
  • Neuroprotective Effects : Preliminary findings suggest that pyrazole derivatives may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Reference
AnticancerSIRT1Induces apoptosis in cancer cells
Metabolic RegulationPPARγEnhances glucose metabolism
NeuroprotectionNeuronal cellsReduces oxidative stress

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13)

InChI Key

OAEVSGLXUDMENS-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CC(F)F

Origin of Product

United States

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